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molecular formula C11H17NO3 B592343 Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1181816-12-5

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No. B592343
M. Wt: 211.261
InChI Key: HQHRAGXKFOTSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889702B2

Procedure details

15.13 g (0.283 mmol) of ammonium chloride are added to a solution containing 13.21 g (47.15 mmol) of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, obtained in the preceding step, in 250 mL of methanol. The reaction medium is cooled with the aid of an ice/water bath, and 30.83 g (0.471 mmol) of zinc are added. After stirring at room temperature for 12 hours, the Celite is filtered off and rinsed with methanol. The filtrate is evaporated to dryness. The residue obtained is taken up in water and extracted several times with ethyl acetate. The combined organic phases are dried over sodium sulfate and the filtrate is concentrated under reduced pressure. After evaporating off the solvent, the residue obtained is purified by chromatography on silica gel, eluting with a 90/10 mixture of cyclohexane and ethyl acetate. 1.78 g of pure product are thus obtained in the form of a white powder.
Quantity
15.13 g
Type
reactant
Reaction Step One
Quantity
13.21 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30.83 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].Cl[C:4]1(Cl)[C:17](=[O:18])[CH2:16][C:5]21[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6]2>CO.O.[Zn]>[O:18]=[C:17]1[CH2:4][C:5]2([CH2:6][N:7]([C:9]([O:11][C:12]([CH3:14])([CH3:13])[CH3:15])=[O:10])[CH2:8]2)[CH2:16]1 |f:0.1|

Inputs

Step One
Name
Quantity
15.13 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
13.21 g
Type
reactant
Smiles
ClC1(C2(CN(C2)C(=O)OC(C)(C)C)CC1=O)Cl
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
30.83 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is cooled with the aid of an ice/water bath
FILTRATION
Type
FILTRATION
Details
the Celite is filtered off
WASH
Type
WASH
Details
rinsed with methanol
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue obtained
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a 90/10 mixture of cyclohexane and ethyl acetate

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O=C1CC2(CN(C2)C(=O)OC(C)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: CALCULATEDPERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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